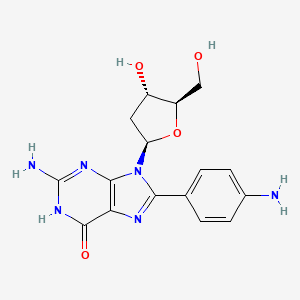
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is a synthetic glucocorticoid compound. It is structurally related to dexamethasone and is used primarily for its anti-inflammatory properties . The compound has a molecular formula of C22H30O5 and a molecular weight of 374.47 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves multiple steps, starting from a suitable steroid precursor. One common method involves the fluorination of a 9,11β-epoxysteroid compound to obtain dexamethasone, which is then further modified to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective fluorination, epoxidation, and hydroxylation under controlled conditions .
化学反応の分析
Types of Reactions
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione has several scientific research applications:
作用機序
The mechanism of action of 11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
類似化合物との比較
Similar Compounds
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid with a similar structure and function.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects.
Uniqueness
11Beta-Epoxy-16Alpha-methylpregna-4-ene-17,21-dihydroxy-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .
特性
分子式 |
C22H30O5 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(1S,2S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h9,12,15-16,18,23,26H,4-8,10-11H2,1-3H3/t12-,15?,16?,18+,19+,20+,21+,22-/m1/s1 |
InChIキー |
TUIYCBORCUOUBA-SIALMDAJSA-N |
異性体SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)CC[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)


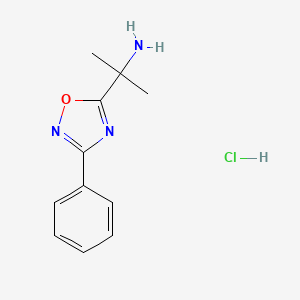
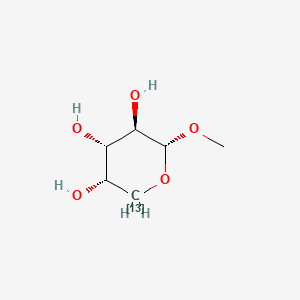
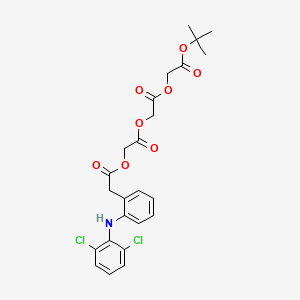
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
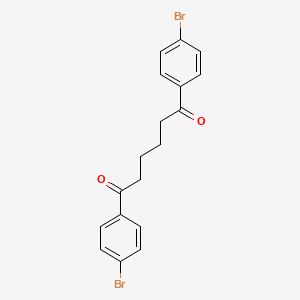
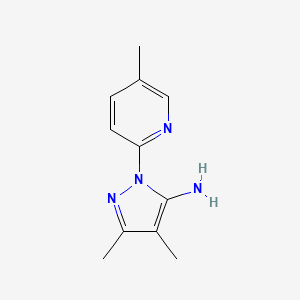
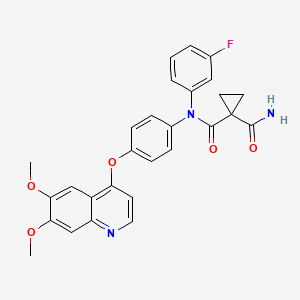
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
